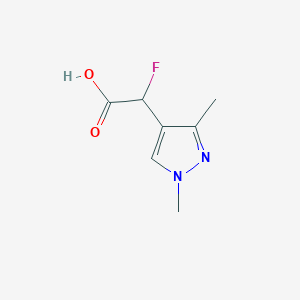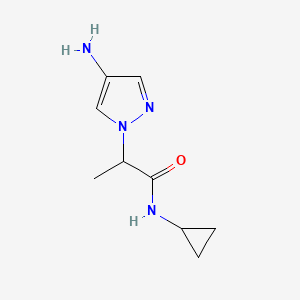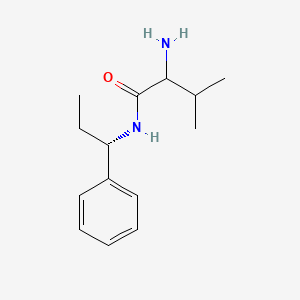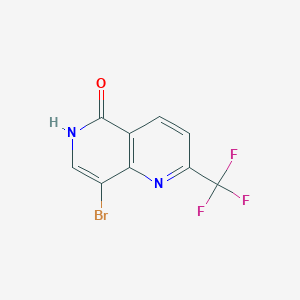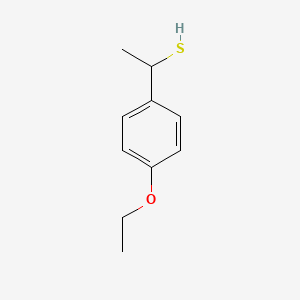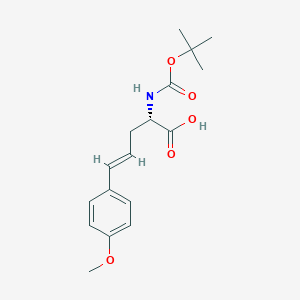
(S)-2-((Tert-butoxycarbonyl)amino)-5-(4-methoxyphenyl)pent-4-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-(4-METHOXYPHENYL)PENT-4-ENOICACID is a synthetic organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a methoxyphenyl group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-(4-METHOXYPHENYL)PENT-4-ENOICACID typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Formation of the Pent-4-enoic Acid Backbone: The backbone of the compound is constructed through a series of reactions, including aldol condensation, reduction, and dehydration.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the intermediate compound.
Industrial Production Methods
Industrial production of (S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-(4-METHOXYPHENYL)PENT-4-ENOICACID may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds . This method is more efficient, versatile, and sustainable compared to traditional batch processes.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-(4-METHOXYPHENYL)PENT-4-ENOICACID undergoes several types of chemical reactions, including:
Deprotection: The Boc protecting group can be removed using mild conditions such as oxalyl chloride in methanol.
Substitution: The methoxyphenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pent-4-enoic acid backbone.
Common Reagents and Conditions
Deprotection: Oxalyl chloride in methanol at room temperature for 1-4 hours.
Substitution: Methoxyphenyl halides in the presence of a base.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Deprotection: Removal of the Boc group yields the free amine.
Substitution: Introduction of various substituents on the methoxyphenyl ring.
Oxidation and Reduction: Formation of corresponding alcohols, ketones, or carboxylic acids.
Applications De Recherche Scientifique
(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-(4-METHOXYPHENYL)PENT-4-ENOICACID has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-(4-METHOXYPHENYL)PENT-4-ENOICACID involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed to expose the amino group, which can then participate in various biochemical reactions. The methoxyphenyl group may interact with enzymes or receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-PHENYLPENT-4-ENOICACID: Lacks the methoxy group, resulting in different reactivity and biological activity.
(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-(4-HYDROXYPHENYL)PENT-4-ENOICACID: Contains a hydroxyl group instead of a methoxy group, affecting its chemical properties and interactions.
Uniqueness
(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-(4-METHOXYPHENYL)PENT-4-ENOICACID is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This compound’s ability to undergo selective deprotection and participate in various reactions makes it valuable in synthetic and medicinal chemistry.
Propriétés
Formule moléculaire |
C17H23NO5 |
|---|---|
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
(E,2S)-5-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid |
InChI |
InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-14(15(19)20)7-5-6-12-8-10-13(22-4)11-9-12/h5-6,8-11,14H,7H2,1-4H3,(H,18,21)(H,19,20)/b6-5+/t14-/m0/s1 |
Clé InChI |
GBURGJLIAXCGAA-GJBLVYBDSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](C/C=C/C1=CC=C(C=C1)OC)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC=CC1=CC=C(C=C1)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


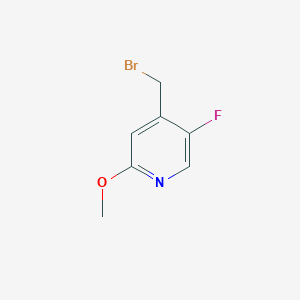
![2,9-Dimethyl-4,9-dihydro-3H-pyrido[3,4-b]indol-2-ium iodide](/img/structure/B13085116.png)
![5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13085120.png)
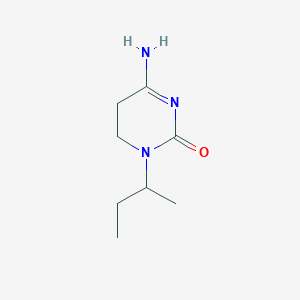
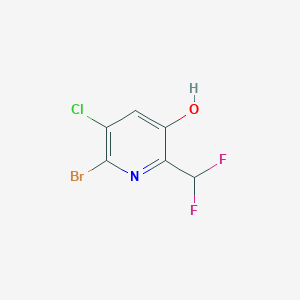
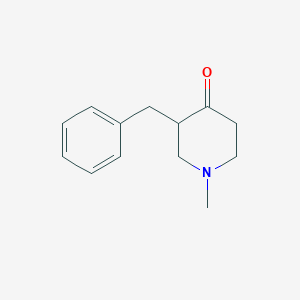
![10-Methyl-4-thia-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B13085154.png)


